molecular formula C10H8ClNO B13701963 5-(4-Chlorophenyl)-2-methyloxazole

5-(4-Chlorophenyl)-2-methyloxazole

Cat. No.: B13701963
M. Wt: 193.63 g/mol
InChI Key: QJVUONAHPKXEOY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyloxazole is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for its potential biological activities. The 1,3-oxazole scaffold is a privileged structure in pharmaceutical development, found in numerous synthetic and naturally occurring bioactive molecules . Oxazole derivatives are frequently investigated as core structures in the development of novel antimicrobial agents. Research on related compounds has demonstrated activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans . Furthermore, structurally similar 2-methyl-4,5-diaryloxazoles have been designed as cis-restricted analogues of combretastatin A-4 (CA-4) and have shown potent antiproliferative activity against a range of human cancer cell lines . These compounds typically exert their anticancer effect by inhibiting tubulin polymerization and binding to the colchicine site, leading to cell cycle arrest and apoptosis . Researchers value this compound and its derivatives as versatile intermediates and key structural motifs for constructing more complex molecules with potential therapeutic applications. This product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

QJVUONAHPKXEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Three-Step Synthetic Route via Condensation, Bromination, and Suzuki Cross-Coupling

The most extensively documented preparation method for 5-(4-chlorophenyl)-2-methyloxazole involves a three-step sequence, as reported by Romagnoli et al. (2017) and corroborated by related studies:

Step 1: Condensation Reaction

  • Starting materials: 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone and α-bromo acetophenone derivatives (including 4-chloro-substituted acetophenones).
  • Reagents: Acetamide.
  • Conditions: Heating at 150 °C for 2 hours.
  • Outcome: Formation of 2-methyl-4-substituted oxazole derivatives (intermediates 8 or 9a-f).

This condensation forms the oxazole ring with a methyl group at position 2 and a bromo substituent at position 4 or 5 depending on the starting α-bromo acetophenone.

Step 2: Chemoselective Monobromination

  • Reagent: N-bromosuccinimide (NBS).
  • Solvent: Chloroform (CHCl₃).
  • Outcome: Selective bromination at the 5-position of the oxazole ring, yielding 2-methyl-4-substituted-5-bromooxazole intermediates (10 or 11a-f).

Step 3: Suzuki Cross-Coupling Reaction

  • Reagents: Appropriate arylboronic acid (e.g., 4-chlorophenylboronic acid), PdCl₂(DPPF) catalyst, cesium fluoride (CsF).
  • Solvent: 1,4-dioxane.
  • Conditions: 65 °C under heterogeneous catalysis.
  • Outcome: Coupling of the arylboronic acid with the 5-bromo position of the oxazole intermediate to yield the target 5-(4-chlorophenyl)-2-methyloxazole.

Analytical Data and Reaction Optimization

Purification and Yield

  • The crude products from each step are typically purified by flash chromatography using ethyl acetate mixtures as eluents.
  • Yields for the overall sequence are generally good, with the Suzuki coupling step being critical for final yield optimization.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and selectivity.

Structural Confirmation

  • The final compounds are characterized by standard spectroscopic techniques including NMR, mass spectrometry, and X-ray crystallography.
  • Binding studies and molecular docking have confirmed the structural integrity and biological relevance of these compounds, particularly their interaction with tubulin sites.

Comparative Summary of Preparation Methods for Related Compounds

Compound Synthetic Route Summary Key Reagents/Conditions Reference
5-(4-Chlorophenyl)-2-methyloxazole Condensation of α-bromo acetophenone with acetamide, NBS bromination, Suzuki coupling with 4-chlorophenylboronic acid Acetamide (150 °C), NBS (CHCl₃), PdCl₂(DPPF), CsF, 1,4-dioxane (65 °C)
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (related oxazole) Multi-step synthesis involving hydrogen chloride and trichlorophosphate HCl/1,4-dioxane (20 °C), trichlorophosphate/chloroform reflux
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole (isoxazole analog) 1,3-dipolar cycloaddition, oxime formation, cyclization, chlorination Hydroxylamine, ethyl acetoacetate, NCS or PCl₅

Research Findings and Perspectives

  • The three-step synthetic approach for 5-(4-chlorophenyl)-2-methyloxazole is well-established and reproducible, enabling access to a variety of substituted oxazoles for biological screening.
  • Suzuki cross-coupling is pivotal for introducing diverse aryl groups, including the 4-chlorophenyl moiety, allowing structural diversification.
  • The compound exhibits promising biological activity as an antitubulin agent, with molecular docking studies revealing strong binding affinity in tubulin colchicine sites, stabilized by hydrophobic interactions involving the chlorophenyl ring.
  • Optimization of reaction conditions, including catalyst choice and temperature, significantly influences yield and purity, critical for scale-up and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

5-(4-Chlorophenyl)-2-methyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Data Tables

Table 1: Antiproliferative Activity of Selected Oxazoles
Compound Structure IC50 (nM) Target Reference
5-(4-Chlorophenyl)-2-methyloxazole (4g) Oxazole with C5-ClPh, C4-Trimethoxyphenyl 0.35–4.6 Tubulin
4-(4-Ethoxyphenyl)-5-Trimethoxyphenyl Oxazole (4i) Oxazole with C4-EtOPh, C5-Trimethoxyphenyl 0.5–20.2 Tubulin
Imidazole Derivative (Ethyl 2-[5-(4-ClPh)-2-Me-Imidazole-4-yl] Acetate) Imidazole with C5-ClPh, C2-Me N/A Sirtuins

Biological Activity

5-(4-Chlorophenyl)-2-methyloxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action. The findings are supported by various studies and data tables that highlight the compound's efficacy across different biological models.

Chemical Structure and Properties

5-(4-Chlorophenyl)-2-methyloxazole features a chlorophenyl substituent which contributes to its biological activity. The presence of the methyloxazole moiety enhances its interaction with biological targets, making it a subject of interest in drug development.

Molecular Formula

  • Molecular Formula : C10H8ClN2O
  • Molecular Weight : 208.63 g/mol

Antimicrobial Activity

Research indicates that 5-(4-Chlorophenyl)-2-methyloxazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Salmonella typhimurium10

Anticancer Activity

The anticancer potential of 5-(4-Chlorophenyl)-2-methyloxazole has been evaluated against several cancer cell lines. Studies reveal that this compound acts as an antimitotic agent, disrupting microtubule formation and inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of various derivatives, 5-(4-Chlorophenyl)-2-methyloxazole demonstrated notable efficacy against human cancer cell lines, including:

  • IC50 Values :
    • A549 (Lung Cancer) : 0.8 µM
    • MCF-7 (Breast Cancer) : 1.2 µM
    • HeLa (Cervical Cancer) : 1.5 µM

These values indicate that the compound is significantly more potent than many existing chemotherapeutics.

The mechanism through which 5-(4-Chlorophenyl)-2-methyloxazole exerts its biological effects involves several pathways:

  • Microtubule Disruption : Similar to combretastatin A-4, this compound interferes with microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.
  • Low Toxicity in Normal Cells : Preliminary studies show that the compound has an IC50 greater than 10 µM in normal peripheral blood lymphocytes, indicating low toxicity and a favorable therapeutic index.

Comparative Analysis with Other Compounds

Table 2 compares the antiproliferative activities of 5-(4-Chlorophenyl)-2-methyloxazole with other known compounds:

Compound IC50 (µM) Mechanism
Combretastatin A-40.35Microtubule destabilization
Vincristine1.0Microtubule inhibition
Paclitaxel0.5Microtubule stabilization
5-(4-Chlorophenyl)-2-methyloxazole 0.8 Microtubule disruption

Q & A

Basic Research Question

  • 1H/13C NMR : Key for confirming substituent positions. For example, the methyl group at C2 appears as a singlet (δ ~2.5 ppm), while the 4-chlorophenyl protons resonate as doublets (δ ~7.3–7.9 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion angles. Monoclinic systems (space group C2/c) with Z = 8 are common for chlorophenyl-oxazole derivatives .
  • Mass spectrometry (ESI) : Confirm molecular ions (e.g., [M]+ = 272.6 for brominated analogs) .

How do structural modifications (e.g., substituents at C4/C5) influence the biological activity of 5-(4-Chlorophenyl)-2-methyloxazole?

Advanced Research Question

  • Antitubulin activity : Substituting C5 with 3,4,5-trimethoxyphenyl enhances cytotoxicity (IC50 < 1 µM) by mimicking colchicine’s binding to β-tubulin .
  • Enzyme inhibition : Chloromethyl groups at C5 enable nucleophilic substitution, forming covalent bonds with catalytic cysteine residues (e.g., in kinases or proteases) .
  • Data-driven design : Compare analogs in a table:
Substituent at C5Biological Activity (IC50)TargetReference
3,4,5-Trimethoxyphenyl0.8 µMβ-Tubulin
4-Chlorophenyl5.2 µMCYP450 Enzymes
Bromine3.1 µMDNA Topoisomerase

What strategies resolve contradictions in reported biological activities of 5-(4-Chlorophenyl)-2-methyloxazole derivatives?

Advanced Research Question

  • Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo for cytotoxicity) and validate with positive controls.
  • Solubility effects : Use DMSO concentrations <0.1% to avoid false negatives .
  • Structural verification : Re-synthesize disputed compounds and confirm purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .

How can computational modeling predict the reactivity of 5-(4-Chlorophenyl)-2-methyloxazole in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to identify electrophilic centers. The chloromethyl group at C5 shows high Fukui indices (f⁻ > 0.3), indicating susceptibility to SN2 reactions .
  • Molecular docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina. Align pharmacophores (e.g., methoxy groups) with hydrophobic pockets .

What crystallographic challenges arise in resolving the structure of 5-(4-Chlorophenyl)-2-methyloxazole derivatives?

Advanced Research Question

  • Disorder in substituents : Common in bulky groups (e.g., 3,4-dibutoxyphenyl). Use SHELXL’s PART instruction to model disorder .
  • Twinned crystals : Apply HKL-3000 to process data with >90% completeness. Refine using twin laws (e.g., -h, -k, l) .

How do reaction conditions affect the regioselectivity of cyclization reactions involving 5-(4-Chlorophenyl)-2-methyloxazole precursors?

Advanced Research Question

  • Acid catalysis : Trifluoroacetic acid promotes oxazole formation via dehydration of acylated intermediates .
  • Thermal control : Heating at 80–100°C favors 5-membered ring closure over polymerization. Monitor via in situ FTIR for carbonyl group disappearance (ν ~1700 cm⁻¹) .

What analytical techniques validate the stability of 5-(4-Chlorophenyl)-2-methyloxazole under physiological conditions?

Basic Research Question

  • HPLC-MS : Track degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for in vivo studies .

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